molecular formula C9H8ClNO B11911612 5-Chloro-2,3-dihydro-1H-inden-1-one oxime

5-Chloro-2,3-dihydro-1H-inden-1-one oxime

Cat. No.: B11911612
M. Wt: 181.62 g/mol
InChI Key: UQTIJEKCRQCDEK-LUAWRHEFSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-1-one oxime is an organic compound with a unique structure that includes a chloro-substituted indanone core and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,3-dihydro-1H-inden-1-one oxime can be synthesized from 5-Chloro-2,3-dihydro-1H-inden-1-one. The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminium chloride and sulfuric acid . The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours . The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

5-Chloro-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloro-substituted indanone core can interact with biological receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: The parent compound without the oxime group.

    2,3-Dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.

    5-Bromo-2,3-dihydro-1H-inden-1-one oxime: Similar structure with a bromo substituent instead of chloro.

Uniqueness

5-Chloro-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the chloro and oxime groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

(NZ)-N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9-

InChI Key

UQTIJEKCRQCDEK-LUAWRHEFSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)Cl

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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